molecular formula C8H8O3 B1662119 Resorcinol monoacetate CAS No. 102-29-4

Resorcinol monoacetate

Cat. No. B1662119
CAS RN: 102-29-4
M. Wt: 152.15 g/mol
InChI Key: ZZPKZRHERLGEKA-UHFFFAOYSA-N
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Patent
US04794188

Procedure details

A mixture of 2-chloromethyl quinolin (2.3 g, 13.3 mmol), 3-hydroxyphenyl acetate (2.2 g, 13.3 mmol), excess powdered potassium carbonate (10 g) and a catalytic amount of potassium iodide (0.1 g) in dry acetone (150 ml) was refluxed overnight (18 hr.). The reaction mixture was filtered, and the filtrate was concentrated, taken up in ethyl acetate, and the organic extract was washed with a 5% NaOH solution and brine. After drying over MgSO4, all volatiles were removed from the organic extract, and the crude oil was chromatographed on silica gel (20% ethylacetate in hexanes) to obtain the methyl ester of the desired product (3.0 g).
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[CH:12]=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N:4]=1.C(O[C:17]1[CH:22]=[CH:21][CH:20]=[C:19]([OH:23])[CH:18]=1)(=O)C.[C:24](=[O:27])([O-])[O-:25].[K+].[K+].[CH3:30]C(C)=O>[I-].[K+]>[N:4]1[C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH:11]=[CH:12][C:3]=1[CH2:2][O:23][C:19]1[CH:18]=[C:17]([CH2:30][C:24]([OH:25])=[O:27])[CH:22]=[CH:21][CH:20]=1 |f:2.3.4,6.7|

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
ClCC1=NC2=CC=CC=C2C=C1
Name
Quantity
2.2 g
Type
reactant
Smiles
C(C)(=O)OC1=CC(=CC=C1)O
Name
Quantity
10 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
0.1 g
Type
catalyst
Smiles
[I-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
EXTRACTION
Type
EXTRACTION
Details
the organic extract
WASH
Type
WASH
Details
was washed with a 5% NaOH solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over MgSO4
CUSTOM
Type
CUSTOM
Details
all volatiles were removed from the organic extract
CUSTOM
Type
CUSTOM
Details
the crude oil was chromatographed on silica gel (20% ethylacetate in hexanes)

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
N1=C(C=CC2=CC=CC=C12)COC=1C=C(C=CC1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.